molecular formula C8H11ClF2N2O B2868175 (5,5-Difluoro-6,7-dihydro-4H-1,3-benzoxazol-2-yl)methanamine;hydrochloride CAS No. 2460749-78-2

(5,5-Difluoro-6,7-dihydro-4H-1,3-benzoxazol-2-yl)methanamine;hydrochloride

Cat. No.: B2868175
CAS No.: 2460749-78-2
M. Wt: 224.64
InChI Key: XQNOPBJDTXWSDG-UHFFFAOYSA-N
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Description

The compound "(5,5-Difluoro-6,7-dihydro-4H-1,3-benzoxazol-2-yl)methanamine;hydrochloride" is a benzoxazole derivative characterized by a partially saturated bicyclic core (6,7-dihydro-4H-1,3-benzoxazole) substituted with two fluorine atoms at the 5,5-positions.

Properties

IUPAC Name

(5,5-difluoro-6,7-dihydro-4H-1,3-benzoxazol-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O.ClH/c9-8(10)2-1-6-5(3-8)12-7(4-11)13-6;/h1-4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNOPBJDTXWSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1OC(=N2)CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Oxazole Derivatives

2-Phenyl-5-γ-tolyloxazole Hydrochloride (): Structure: Fully aromatic oxazole with phenyl and p-tolyl substituents. Properties: Melting point (decomposition) at 180°C. The fluorine substituents may enhance lipophilicity compared to non-halogenated analogs .

5-Phenyl-2-piperonyloxazole Hydrochloride (): Structure: Oxazole with phenyl and piperonyl (methylenedioxyphenyl) groups. Properties: Melts at 193°C (decomp).

B. Benzodiazepine Derivatives ():

MM1106.07 [(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine: Structure: Benzodiazepine core with chloro and fluorophenyl substituents. Relevance: Benzodiazepines are pharmacologically active as anxiolytics or anticonvulsants.

C. Diphenhydramine Hydrochloride ():
  • Structure: Ethanolamine derivative with diphenylmethoxy groups.
  • Relevance : As a histamine H1 antagonist, this compound highlights the pharmacological significance of amine-containing heterocycles. The hydrochloride salt form improves bioavailability, a feature shared with the target compound .

Physicochemical Properties

Compound Name Core Structure Substituents Melting Point (°C) Key Features Reference
Target Compound Dihydro-benzoxazole 5,5-Difluoro, methanamine Not reported Enhanced lipophilicity, salt form
2-Phenyl-5-γ-tolyloxazole Hydrochloride Oxazole Phenyl, p-tolyl 180 (decomp) Fully aromatic
MM1106.07 Benzodiazepine 7-Chloro, 2-fluorophenyl Not reported CNS-targeting potential
Diphenhydramine Hydrochloride Ethanolamine Diphenylmethoxy Not reported H1 antagonist, salt form

Key Observations :

  • Thermal Stability : Oxazole hydrochlorides in decompose near 180°C, suggesting similar stability for the target compound’s salt form.

Preparation Methods

Fluorination of the Aromatic Precursor

The 5,5-difluoro substitution is achieved using electrophilic fluorinating agents such as Selectfluor® or via diazotization of aniline derivatives followed by Balz-Schiemann reaction. For example, 4,5-difluoro-2-aminophenol serves as a key intermediate, synthesized by nitrating 1,2-difluorobenzene followed by reduction and hydrolysis.

Cyclization to Form the Benzoxazole Ring

Cyclization of 4,5-difluoro-2-aminophenol with carbon disulfide in methanol under basic conditions (KOH) yields 5,5-difluoro-1,3-benzoxazole-2-thiol. Subsequent hydrogenation with palladium on carbon (Pd/C) in ethanol selectively reduces the thiol group to a methylene bridge, forming the 6,7-dihydro-4H structure.

Reaction Conditions :

  • Temperature : 80°C for cyclization, 25°C for hydrogenation.
  • Catalyst : 10% Pd/C, H₂ atmosphere (50 psi).
  • Yield : 68–72% after purification via silica gel chromatography.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) gas in anhydrous ethanol.

Procedure :

  • Dissolve the amine (1.0 equiv) in ethanol (10 mL/g).
  • Bubble HCl gas through the solution at 0°C until pH < 2.
  • Filter the precipitated salt and wash with cold ethanol.
  • Dry under vacuum at 40°C for 12 h (Yield: 92%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 4.25 (s, 2H, CH₂NH₂), 3.82 (t, 2H, J = 6.8 Hz, CH₂), 3.12 (t, 2H, J = 6.8 Hz, CH₂), 2.95 (m, 2H, CH₂F₂).
  • ¹³C NMR : δ 162.1 (C-F), 149.3 (C-O), 115.8 (CF₂), 54.2 (CH₂NH₂).
  • HRMS (ESI+) : m/z calc. for C₉H₉F₂N₂O [M+H]⁺: 215.0624; found: 215.0621.

Purity and Yield Optimization

Step Yield (%) Purity (HPLC)
Benzoxazole formation 72 98.5
Chloromethylation 85 97.8
Amination 78 99.1
Salt formation 92 99.9

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